molecular formula C27H20O6 B11489741 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B11489741
M. Wt: 440.4 g/mol
InChI Key: SIDVVSVYIRWELL-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is a complex organic compound with a unique structure that combines a naphthopyran core with benzyloxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE typically involves multiple steps, starting from readily available precursors. One common approach is the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by cyclization and further functionalization to introduce the naphthopyran core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its unique properties may be exploited for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups play a crucial role in binding to these targets, while the naphthopyran core provides structural stability and facilitates the compound’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE stands out due to its combination of a naphthopyran core with benzyloxy and methoxy substituents, which confer unique chemical and physical properties

Properties

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C27H20O6/c1-31-22-13-17(11-12-21(22)32-15-16-7-3-2-4-8-16)20-14-23(28)33-27-24(20)25(29)18-9-5-6-10-19(18)26(27)30/h2-13,20H,14-15H2,1H3

InChI Key

SIDVVSVYIRWELL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5

Origin of Product

United States

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